6-beta-Naltrexol

Beschreibung

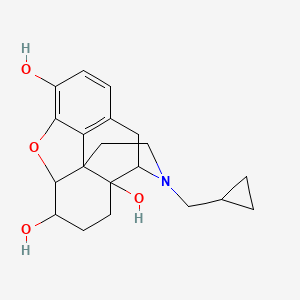

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-beta-Naltrexol from Naltrexone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-beta-naltrexol, the major active metabolite of the opioid antagonist naltrexone (B1662487). This document details the primary stereoselective synthetic route, alternative methods, and thorough analytical characterization. Experimental protocols and quantitative data are presented to facilitate replication and comparison, while diagrams illustrate the underlying biochemical pathways and experimental processes.

Introduction

Naltrexone is a potent opioid receptor antagonist widely used in the management of opioid and alcohol dependence.[1] Following oral administration, naltrexone undergoes extensive first-pass metabolism in the liver, with the primary metabolite being this compound.[2] This metabolite is present in plasma at concentrations 10- to 30-fold higher than the parent drug and possesses a significantly longer half-life, contributing substantially to the overall therapeutic effect.[2][3] this compound itself is a peripherally selective opioid receptor antagonist and has been investigated for the treatment of opioid-induced constipation.[2] The stereoselective synthesis of this compound is, therefore, of significant interest for pharmacological studies and the development of related therapeutic agents. This guide focuses on the chemical synthesis of this compound from its precursor, naltrexone.

Synthetic Routes and Methodologies

The primary challenge in the synthesis of this compound from naltrexone lies in the stereoselective reduction of the 6-keto group. The desired 6-beta-hydroxy epimer is formed through the careful selection of reducing agents and reaction conditions.

Primary Synthetic Route: Stereoselective Reduction with Formamidinesulfinic Acid

The most effective and widely cited method for the stereoselective synthesis of this compound is the reduction of naltrexone using formamidinesulfinic acid in an aqueous alkaline medium.[4] This method has been reported to yield the desired 6-beta epimer with high selectivity and in excellent yields, with no detectable formation of the 6-alpha epimer.[4]

Experimental Protocol:

-

Materials:

-

Naltrexone hydrochloride

-

Formamidinesulfinic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

A solution of naltrexone hydrochloride in water is made alkaline by the addition of an aqueous solution of sodium hydroxide.

-

To this alkaline solution, a solution of formamidinesulfinic acid in aqueous sodium hydroxide is added dropwise with stirring.

-

The reaction mixture is then heated and stirred for a specified period to ensure the completion of the reduction.

-

After cooling, the pH of the solution is adjusted to neutral or slightly acidic with hydrochloric acid.

-

The aqueous solution is extracted multiple times with chloroform to isolate the product.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a suitable solvent system (e.g., a mixture of chloroform and methanol) to afford the pure product as a white solid.

-

Alternative Synthetic Routes

While the formamidinesulfinic acid method is preferred for its stereoselectivity, other reducing agents can also be employed, although they may result in a mixture of 6-alpha and 6-beta epimers.

-

Sodium Borohydride (B1222165) Reduction: The reduction of naltrexone with sodium borohydride is a common method for converting ketones to alcohols. However, this method is generally not stereoselective and will produce a mixture of 6-alpha-naltrexol and this compound, requiring subsequent separation of the diastereomers.

-

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as platinum or palladium on carbon can also reduce the 6-keto group. The stereoselectivity of this method can be influenced by the choice of catalyst, solvent, and reaction conditions, but it often yields a mixture of epimers.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods for this compound Production

| Method | Reducing Agent | Stereoselectivity | Reported Yield | Reference |

| Stereoselective Reduction | Formamidinesulfinic Acid | High (predominantly 6-beta) | 88.5% | [4] |

| General Reduction | Sodium Borohydride | Low (mixture of epimers) | Variable | - |

| Catalytic Hydrogenation | H₂ with Pt/C or Pd/C | Variable (mixture of epimers) | Variable | - |

Table 2: Analytical and Spectroscopic Data for this compound Characterization

| Analysis Type | Method | Key Parameters and Observations |

| Chromatography | ||

| HPLC | Reverse-phase C18 column, UV detection | Retention time is dependent on the specific mobile phase composition. |

| GC-MS | Derivatization often required | Provides molecular weight and fragmentation patterns for structural confirmation. |

| LC-MS/MS | - | Highly sensitive method for quantification in biological matrices. |

| Spectroscopy | ||

| Mass Spectrometry | - | Molecular Ion (M+): m/z 343.4 (nominal) |

| ¹H NMR | - | Detailed experimental data not readily available in the searched literature. |

| ¹³C NMR | - | Detailed experimental data not readily available in the searched literature. |

| Pharmacology | ||

| Opioid Receptor Binding | Radioligand binding assays | Ki values: μ-opioid receptor (MOR) = 2.12 nM, κ-opioid receptor (KOR) = 7.24 nM, δ-opioid receptor (DOR) = 213 nM[5] |

Mandatory Visualizations

Opioid Receptor Antagonist Signaling Pathway

Naltrexone and its active metabolite, this compound, function as competitive antagonists at opioid receptors, primarily the mu-opioid receptor (MOR).[6] They bind to the receptor but do not elicit the intracellular signaling cascade that is triggered by opioid agonists. This blockade prevents endogenous opioids (like endorphins) and exogenous opioids (like morphine or heroin) from activating the receptor, thereby inhibiting the downstream effects such as analgesia, euphoria, and respiratory depression.

References

- 1. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific synthesis of the 6beta-hydroxy metabolites of naltrexone and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 6. Naltrexone hydrochloride(16676-29-2) 1H NMR [m.chemicalbook.com]

The Core Mechanism of Action of 6-β-Naltrexol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-β-Naltrexol is the major active metabolite of the opioid antagonist naltrexone (B1662487).[1] It is formed in the liver by dihydrodiol dehydrogenases and circulates in the body at concentrations 10- to 30-fold higher than its parent compound.[1] While initially viewed as a simple metabolite, extensive research has revealed that 6-β-naltrexol possesses a distinct pharmacological profile that contributes significantly to the overall effects of naltrexone and holds therapeutic potential in its own right. This technical guide provides an in-depth exploration of the mechanism of action of 6-β-naltrexol, focusing on its receptor binding, functional activity, and downstream signaling pathways.

Receptor Binding Affinity

The initial interaction of 6-β-naltrexol with opioid receptors is a critical determinant of its pharmacological effects. This interaction is quantified by its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity. 6-β-Naltrexol exhibits a clear preference for the mu-opioid receptor (MOR), with lower affinity for the kappa-opioid receptor (KOR) and significantly less for the delta-opioid receptor (DOR).

| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity (MOR vs. KOR) | Selectivity (MOR vs. DOR) | Reference |

| 6-β-Naltrexol | 2.12 | 7.24 | 213 | 3.4-fold | 100-fold | [1] |

| Naltrexone | ~1 | - | - | - | - | [1] |

| Naloxone (B1662785) | ~2.3 | - | - | - | - | [2] |

Table 1: Opioid Receptor Binding Affinities of 6-β-Naltrexol and Related Compounds. This table summarizes the equilibrium dissociation constants (Ki) of 6-β-naltrexol for the three main opioid receptor subtypes, demonstrating its selectivity for the mu-opioid receptor. For comparison, approximate Ki values for naltrexone and naloxone at the mu-opioid receptor are also included.

Functional Activity: A Neutral Antagonist at the Mu-Opioid Receptor

Beyond simple binding, the functional activity of a ligand at a receptor is paramount. Ligands can be agonists (activating the receptor), inverse agonists (reducing basal receptor activity), or neutral antagonists (blocking the receptor without affecting its basal activity). In contrast to its parent compound naltrexone, which is an inverse agonist, 6-β-naltrexol is characterized as a neutral antagonist at the mu-opioid receptor.[1][3] This distinction is crucial for its pharmacological profile.

This neutral antagonist profile means that 6-β-naltrexol effectively blocks the action of opioid agonists like morphine without suppressing the baseline, constitutive activity of the mu-opioid receptor.[3] This property is thought to contribute to a reduced potential for precipitating withdrawal symptoms in opioid-dependent individuals compared to inverse agonists like naltrexone and naloxone.[3][4]

The antagonist potency of 6-β-naltrexol has been quantified in various in vivo studies.

| Antagonist | ID50 (mg/kg) for blocking morphine-induced antinociception | Potency vs. Naltrexone | Potency vs. Naloxone | Reference |

| 6-β-Naltrexol | 1.3 | 4.5- to 10-fold less potent | Roughly equipotent | [4][5] |

| Naltrexone | 0.007 | - | - | [5] |

| Naloxone | 0.016 | - | - | [5] |

Table 2: In Vivo Antagonist Potency of 6-β-Naltrexol. This table presents the median effective dose (ID50) of 6-β-naltrexol required to block the antinociceptive effects of morphine in mice, highlighting its in vivo antagonist activity.

Downstream Signaling Pathways

The binding of 6-β-naltrexol to the mu-opioid receptor, a G-protein coupled receptor (GPCR), modulates downstream intracellular signaling cascades. As a neutral antagonist, its primary role is to prevent agonist-induced signaling.

Caption: Mu-Opioid Receptor Signaling Pathway and the Action of 6-β-Naltrexol.

As depicted, opioid agonists activate the MOR, leading to the activation of inhibitory G-proteins (Gi/o). This inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP), which in turn decreases the activity of protein kinase A (PKA) and modulates downstream cellular responses. 6-β-Naltrexol, by binding to the MOR, prevents this cascade from being initiated by agonists.

Experimental Protocols

The characterization of 6-β-naltrexol's mechanism of action relies on a suite of well-established in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., human MOR) are prepared from cultured cells (e.g., CHO or HEK293) by homogenization and centrifugation.[1][6]

-

Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of unlabeled 6-β-naltrexol.[1][6]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.[6]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[6]

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The concentration of 6-β-naltrexol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation. It is used to differentiate between agonists, inverse agonists, and neutral antagonists.

Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor are prepared.[3][7]

-

Assay Setup: Membranes are incubated in a buffer containing GDP and varying concentrations of 6-β-naltrexol, with or without an opioid agonist.[3]

-

Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[3][7]

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.[3]

-

Termination and Filtration: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.[3]

-

Quantification and Analysis: The amount of radioactivity on the filters is quantified. A neutral antagonist like 6-β-naltrexol will not affect basal [³⁵S]GTPγS binding but will inhibit agonist-stimulated binding.[3]

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of MOR activation.

Detailed Methodology:

-

Cell Culture: Whole cells expressing the mu-opioid receptor (e.g., HEK-MOR cells) are cultured in multi-well plates.[8]

-

Compound Treatment: Cells are pre-treated with 6-β-naltrexol followed by stimulation with an opioid agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP signal).[8]

-

Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.[8]

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[8]

-

Data Analysis: The ability of 6-β-naltrexol to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency.

Conclusion

6-β-Naltrexol is a pharmacologically distinct opioid ligand that acts as a potent and selective neutral antagonist at the mu-opioid receptor. Its mechanism of action, characterized by high-affinity binding to the MOR without altering its basal activity, translates to an in vivo profile of effective opioid blockade with a potentially reduced risk of precipitating withdrawal. This nuanced mechanism underscores the importance of understanding the metabolic fate of drugs and highlights 6-β-naltrexol as a molecule of continued interest for the development of safer and more effective treatments for opioid use disorder and other conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of 6-β-naltrexol and other novel opioid receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

6-β-Naltrexol: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of 6-β-Naltrexol, a major active metabolite of naltrexone (B1662487).[1] The document focuses on its affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Concepts: Receptor Binding and Functional Activity

6-β-Naltrexol is an opioid receptor antagonist, meaning it binds to opioid receptors without activating them, thereby blocking the effects of opioid agonists.[1] A key characteristic of 6-β-Naltrexol is its classification as a neutral antagonist . Unlike inverse agonists such as naltrexone, which suppress basal receptor signaling, 6-β-Naltrexol does not reduce this baseline activity.[1][2] This property may contribute to a lower potential for precipitating withdrawal symptoms in opioid-dependent individuals.[2]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of 6-β-Naltrexol to opioid receptors is a critical determinant of its pharmacological profile. This affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity (Ki) of 6-β-Naltrexol

| Opioid Receptor Subtype | Ki (nM) | Reference |

| Mu (μ) Opioid Receptor (MOR) | 2.12 | [1] |

| Kappa (κ) Opioid Receptor (KOR) | 7.24 | [1] |

| Delta (δ) Opioid Receptor (DOR) | 213 | [1] |

Receptor Selectivity Profile

Based on the binding affinity data, the selectivity of 6-β-Naltrexol for each opioid receptor subtype can be calculated. This provides insight into its potential for targeted therapeutic effects and off-target side effects.

Table 2: Receptor Selectivity Ratios of 6-β-Naltrexol

| Selectivity Ratio | Calculation | Value |

| MOR vs. KOR | Ki (KOR) / Ki (MOR) | 3.5-fold |

| MOR vs. DOR | Ki (DOR) / Ki (MOR) | 100-fold |

| KOR vs. DOR | Ki (DOR) / Ki (KOR) | 29.4-fold |

As indicated, 6-β-Naltrexol exhibits a clear preference for the mu-opioid receptor over the kappa and delta subtypes.[1]

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on a suite of in vitro assays. The following sections detail the generalized methodologies for key experiments used to characterize ligands like 6-β-Naltrexol.

Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound (e.g., 6-β-Naltrexol) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (MOR, KOR, or DOR).

-

Radiolabeled ligand (e.g., [³H]diprenorphine).

-

Test compound (6-β-Naltrexol) at various concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A control group with no test compound is included to determine total binding.

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor.[3] It is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.[4][5] As a neutral antagonist, 6-β-Naltrexol would be expected to have no effect on basal GTPγS binding but would block the stimulation of GTPγS binding by an agonist.

Materials:

-

Cell membranes expressing the opioid receptor and associated G proteins.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound (6-β-Naltrexol).

-

Agonist (e.g., DAMGO for MOR).

-

Assay buffer.

-

Scintillation counter or filter plates.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.

-

Incubation: The membranes are then incubated with [³⁵S]GTPγS and the test compound. To test for antagonist activity, the test compound is incubated with a known agonist.

-

Reaction Termination: The reaction is stopped, typically by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates G protein activation (agonism). A lack of effect on basal binding, coupled with the ability to block agonist-stimulated binding, indicates antagonism.

cAMP Assay

Opioid receptors are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] cAMP assays are used to measure this downstream signaling event.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (an activator of adenylyl cyclase).

-

Test compound (6-β-Naltrexol).

-

Agonist.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Stimulation: Cells are treated with the test compound and/or an agonist.

-

Adenylyl Cyclase Activation: Forskolin is added to stimulate the production of cAMP.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a detection kit.

-

Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of an agonist indicates receptor activation. The ability of a test compound to block this agonist-induced decrease indicates antagonism.

Signaling Pathway

The binding of an opioid ligand to its receptor initiates a cascade of intracellular events. As a neutral antagonist, 6-β-Naltrexol occupies the receptor binding site, preventing the binding and subsequent signaling of agonists.

References

- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 2. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Pharmacokinetics and Bioavailability of 6-beta-Naltrexol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-beta-Naltrexol, the major and active metabolite of the opioid antagonist naltrexone (B1662487), plays a crucial role in the overall pharmacological effect of its parent drug. Following oral administration, naltrexone undergoes extensive first-pass metabolism, resulting in significantly higher plasma concentrations and a longer half-life of this compound compared to naltrexone itself. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, presenting key quantitative data, detailed experimental protocols for its quantification, and visualizations of relevant pathways and workflows. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies involving naltrexone and its metabolites.

Introduction

Naltrexone is an opioid receptor antagonist widely used in the management of opioid and alcohol dependence.[1] Its therapeutic efficacy is significantly influenced by its metabolic fate. The primary metabolic pathway involves the reduction of the 6-keto group of naltrexone by dihydrodiol dehydrogenases in the liver to form this compound.[2][3] This metabolite is not merely an inactive byproduct; it is a pharmacologically active opioid antagonist, albeit with a lower potency than naltrexone.[4] However, due to extensive first-pass metabolism of orally administered naltrexone, this compound is present in the systemic circulation at concentrations 10- to 30-fold higher than the parent drug and possesses a considerably longer elimination half-life.[3] Consequently, this compound is believed to contribute significantly to the sustained clinical effects of naltrexone.[2]

This guide delves into the critical aspects of this compound's pharmacokinetic profile and bioavailability, providing a detailed summary of current knowledge to aid in the design and interpretation of preclinical and clinical research.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its rapid formation from naltrexone, high plasma concentrations, and prolonged elimination half-life.

Absorption and Bioavailability

Following oral administration, naltrexone is rapidly and almost completely absorbed from the gastrointestinal tract.[5] However, it undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability of the parent drug. A significant portion of the absorbed naltrexone is converted to this compound. The oral bioavailability of naltrexone itself is variable, ranging from 5% to 60%.[6] While the absolute bioavailability of this compound following oral naltrexone administration has not been explicitly determined, its plasma concentrations far exceed those of naltrexone.[7]

Distribution

Limited information is available on the specific tissue distribution of this compound. Like naltrexone, it is expected to distribute into various tissues. Studies on the transfer of this compound into human milk have shown that the metabolite is present, with an estimated relative infant dose of about 1.06% (naltrexone and this compound combined).[8]

Metabolism

This compound is the primary product of naltrexone metabolism. The conversion is catalyzed by cytosolic dihydrodiol dehydrogenases in the liver.[2][9] Further metabolism of this compound can occur, including conjugation to form glucuronides, which are then excreted.[10]

Elimination

This compound and its conjugates are primarily eliminated through the kidneys via urine.[2] The elimination half-life of this compound is significantly longer than that of naltrexone, contributing to the prolonged duration of opioid receptor antagonism observed with naltrexone treatment.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies in humans.

Table 1: Plasma Pharmacokinetic Parameters of this compound Following Oral Naltrexone Administration in Humans

| Naltrexone Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| 50 mg | 15 - 136 | Not Reported | Not Reported | ~13 | [2][11] |

| 100 mg | Varies greatly | ~1-3 | Higher than naltrexone | Not Reported | [7] |

| 300 mg (Depot IM) | 1.51 - 5.52 (mean range) | Not Applicable | Not Reported | 8.8 | [6] |

Note: Data are presented as ranges or means due to high inter-individual variability. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life; IM = Intramuscular.

Table 2: Urinary Excretion of this compound

| Parameter | Value | Reference |

| Major Urinary Metabolite | Conjugated this compound | [10] |

| Naltrexone:this compound Ratio (Urine) | ~1:10 (3 hours post-dose) | [2] |

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting this compound from plasma involves solid-phase extraction.

-

Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by water.

-

Loading: The plasma sample, often pre-treated with an internal standard (e.g., deuterated this compound), is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

-

Elution: this compound and other analytes are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.[4][12]

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a cost-effective approach for the quantification of this compound.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Kinetex EVO C18, 150 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of methanol and 0.1% ortho-phosphoric acid in water (e.g., 20:80, v/v).[13]

-

Flow Rate: 0.4 mL/min.[13]

-

Column Temperature: 15°C.[13]

-

Detection Wavelength: 204 nm.[13]

-

Quantification: Based on the peak area of this compound relative to a calibration curve prepared with known concentrations of the standard.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially at low concentrations.

-

Chromatographic System: An LC system coupled to a tandem mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., InertSustain C18, 2.1 x 50 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic elution using a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.[14]

-

Ionization: Electrospray ionization (ESI) in positive mode.[15]

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

-

Quantification: Based on the ratio of the peak area of the analyte to the internal standard. This method can achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma.[15]

Conclusion

This compound is a critical determinant of the pharmacokinetic and pharmacodynamic profile of orally administered naltrexone. Its high plasma concentrations and prolonged half-life ensure a sustained antagonist effect at opioid receptors. A thorough understanding of its formation, distribution, and elimination, supported by robust analytical methodologies for its quantification, is paramount for the continued development and optimization of naltrexone-based therapies. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working in the fields of addiction medicine and pharmacology. The significant inter-individual variability in this compound levels highlights the potential for personalized medicine approaches in naltrexone treatment.

References

- 1. [PDF] Determination of naltrexone and this compound in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. getnaltrexone.com [getnaltrexone.com]

- 3. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 4. Determination of naltrexone and this compound in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 4—Oral Naltrexone - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, safety, and tolerability of a depot formulation of naltrexone in alcoholics: an open-label trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum time course of naltrexone and 6 beta-naltrexol levels during long-term treatment in drug addicts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transfer of naltrexone and its metabolite 6,beta-naltrexol into human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of naltrexone and this compound in human plasma following implantation of naltrexone pellets using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of HPLC methodology for quantification of naltrexone and 6β-naltrexol in human plasma and its potential in alcohol use disorder treatment monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Quantitative analysis of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with application to the pharmacokinetics of Depotrex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Dihydrodiol Dehydrogenase in 6-β-Naltrexol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naltrexone (B1662487), a potent opioid antagonist, undergoes extensive first-pass metabolism, leading to the formation of its major active metabolite, 6-β-naltrexol. This biotransformation is a critical determinant of the drug's overall pharmacological profile and therapeutic efficacy. This technical guide provides an in-depth exploration of the enzymatic basis of this metabolic conversion, focusing on the central role of dihydrodiol dehydrogenases. Quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Significance of Naltrexone Metabolism

Naltrexone is widely used in the management of opioid and alcohol dependence. Its therapeutic action is primarily mediated by its antagonism of opioid receptors. However, following oral administration, naltrexone is rapidly and extensively metabolized in the liver, with 6-β-naltrexol being the most abundant metabolite.[1] In fact, at steady state, plasma concentrations of 6-β-naltrexol can be 10- to 30-fold higher than those of the parent drug.[2] While 6-β-naltrexol is a weaker opioid receptor antagonist than naltrexone, its high circulating levels suggest a significant contribution to the overall clinical effects of naltrexone treatment.[1] Understanding the enzymatic processes governing its formation is therefore paramount for optimizing therapeutic strategies and predicting inter-individual variability in drug response.

Dihydrodiol Dehydrogenases: The Key Players in 6-β-Naltrexol Synthesis

The conversion of naltrexone to 6-β-naltrexol is a stereospecific reduction of the 6-keto group of naltrexone. This reaction is primarily catalyzed by a family of cytosolic enzymes known as dihydrodiol dehydrogenases (DDs).[3] These enzymes belong to the aldo-keto reductase (AKR) superfamily.[4][5]

Studies using purified enzyme preparations from human liver have identified several DD isoforms involved in this biotransformation, including DD1 (pI 9.1), DD2 (pI 5.4), and DD4 (pI 5.4).[3] Notably, DD4 has been found to be identical to human 3α-hydroxysteroid dehydrogenase and chlordecone (B1668712) reductase.[3] The enzymatic formation of 6-β-naltrexol is confined to the liver's cytosolic fraction and is NADPH-dependent.[3][6] This reaction is not catalyzed by other carbonyl-reducing enzymes such as carbonyl reductase or aldehyde reductase.[3] Furthermore, microsomal preparations, which contain cytochrome P450 enzymes, do not exhibit this metabolic activity, and there is no evidence of a back-conversion from 6-β-naltrexol to naltrexone in these preparations.[3][7]

Recent research has further elucidated the specific members of the aldo-keto reductase family responsible for naltrexone reduction. Aldo-keto reductase 1C4 (AKR1C4) has been identified as the primary enzyme, with minor contributions from AKR1C2 and AKR1C1.[4]

Quantitative Analysis of 6-β-Naltrexol Formation

The kinetics of 6-β-naltrexol formation have been characterized in human liver cytosol, revealing significant inter-individual variability. This variability may be attributed to genetic polymorphisms in the involved dihydrodiol dehydrogenases, such as DD4.[3][7]

Enzyme Kinetics

The following table summarizes the kinetic parameters for the formation of 6-β-naltrexol from naltrexone in human liver cytosol.

| Parameter | Value Range | Reference |

| Vmax | 16–45 nmol mg⁻¹ protein h⁻¹ | [3][7] |

| Km | 17–53 µM | [3][7] |

| CLint | 0.3–2.2 ml h⁻¹ mg⁻¹ protein | [3][7] |

Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax); CLint: Intrinsic clearance.

Inhibition of 6-β-Naltrexol Formation

Several compounds have been shown to inhibit the enzymatic formation of 6-β-naltrexol. The steroid hormones testosterone (B1683101) and dihydrotestosterone (B1667394) are particularly potent competitive inhibitors.[3][7] This inhibitory action is noteworthy as DD4 also possesses hydroxysteroid dehydrogenase activity.[3][7]

| Inhibitor | Ki (µM) | Inhibition Type | Reference |

| Testosterone | 0.3 ± 0.1 | Competitive | [3][7] |

| Dihydrotestosterone | 0.7 ± 0.4 | Competitive | [3][7] |

Other compounds that produce significant inhibition ( > 50% at 100 µM) include naloxone (B1662785), menadione, and corticosterone.[3][7] In contrast, opioid agonists such as morphine, oxycodone, oxymorphone, and hydromorphone, as well as a range of benzodiazepines, exhibit minimal inhibition (< 20% at 100 µM).[3][7]

Experimental Protocols

This section outlines the methodologies employed in key experiments to characterize the formation of 6-β-naltrexol.

Preparation of Human Liver Cytosol

Human liver samples are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) and subjected to differential centrifugation to separate the cytosolic fraction from other cellular components like microsomes and mitochondria. The resulting supernatant, the cytosol, contains the soluble enzymes responsible for 6-β-naltrexol formation.

In Vitro Incubation for 6-β-Naltrexol Formation

The following protocol is a representative example of an in vitro incubation assay to measure the enzymatic formation of 6-β-naltrexol.[3]

Incubation Mixture (Final Volume: 200 µl):

-

100 mM Phosphate Buffer (pH 7.4)

-

140 µM NADPH

-

Naltrexone (substrate) in a concentration range of 5–150 µM

-

25 µg of cytosolic protein

Procedure:

-

Incubations are performed in duplicate at 37°C in a shaking water bath for 60 minutes.

-

The reaction is terminated by the addition of ice-cold methanol.

-

Samples are vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate proteins.

-

An aliquot of the supernatant (e.g., 100 µl) is injected into an HPLC system for analysis.

The rate of 6-β-naltrexol formation has been found to be linear for up to 120 minutes and with up to 100 µg of cytosolic protein.[3]

Quantification by High-Performance Liquid Chromatography (HPLC)

The concentrations of naltrexone and 6-β-naltrexol in the incubation samples are quantified using a validated HPLC method. A typical setup might involve a C18 reverse-phase column with a suitable mobile phase and UV or electrochemical detection.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Naltrexone to 6-β-Naltrexol

Caption: Metabolic conversion of naltrexone to 6-β-naltrexol.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for analyzing 6-β-naltrexol formation kinetics.

Conclusion and Future Directions

The stereospecific reduction of naltrexone to its major metabolite, 6-β-naltrexol, is predominantly mediated by cytosolic dihydrodiol dehydrogenases, particularly DD4 (AKR1C4). The significant inter-individual variability in the kinetic parameters of this metabolic pathway highlights the potential for personalized medicine approaches in naltrexone therapy. Further research into the genetic polymorphisms of the involved DD enzymes could lead to the development of predictive biomarkers for naltrexone response and adverse effects. A deeper understanding of the inhibitory potential of co-administered drugs and endogenous compounds on these enzymes is also crucial for preventing drug-drug interactions and optimizing treatment outcomes. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of naltrexone metabolism and its clinical implications.

References

- 1. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 3. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Age and Genetics on Naltrexone Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrodiol dehydrogenase and its role in polycyclic aromatic hydrocarbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preliminary characterization of enzymes for reduction of naloxone and naltrexone in rabbit and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

6-beta-Naltrexol as a peripherally selective opioid antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 6-beta-Naltrexol, the major active metabolite of the opioid antagonist naltrexone (B1662487), has garnered significant interest as a peripherally selective opioid antagonist.[1][2] Its unique pharmacological profile, characterized by potent antagonism of peripheral opioid receptors with limited central nervous system (CNS) penetration, makes it a promising candidate for mitigating the undesirable peripheral side effects of opioid analgesics, such as constipation, without compromising centrally mediated pain relief.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding, in vivo potency, experimental evaluation, and underlying signaling mechanisms.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to its parent compound, naltrexone, and other relevant opioid ligands.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |

| This compound | 2.12 | 7.24 | 213 | [1] |

| Naltrexone | ~1.06 (approx. half of this compound's Ki) | - | - | [1] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Antagonist Potency (ID50)

| Compound | Assay | Route of Administration | Potency (ID50) | Species | Reference |

| This compound | Morphine-induced antinociception (Hot Plate Test) | - | 1300 µg/kg | Mouse | [4] |

| Naltrexone | Morphine-induced antinociception (Hot Plate Test) | - | 7 µg/kg | Mouse | [4] |

| This compound | Hydrocodone-induced antinociception (Tail-Flick Assay) | i.v. & p.o. | 5- to 13-fold less potent than naltrexone | Mouse | |

| Naltrexone | Hydrocodone-induced antinociception (Tail-Flick Assay) | i.v. & p.o. | - | Mouse | |

| This compound | Hydrocodone-induced inhibition of gastrointestinal transit | i.v. & p.o. | Nearly equipotent to naltrexone | Mouse | |

| Naltrexone | Hydrocodone-induced inhibition of gastrointestinal transit | i.v. & p.o. | - | Mouse | |

| This compound | Morphine-induced slowing of gastrointestinal transit | i.v. | ~3 mg (ED50) | Human | [3] |

Note: ID50 (Inhibitory Dose, 50%) is the dose of an antagonist that produces a 50% reduction in the maximal effect of an agonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of peripherally selective opioid antagonists.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity of a test compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)

-

Test compound (this compound)

-

Non-specific binding control (e.g., Naloxone at a high concentration)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to the Ki value.

In Vivo Assessment of Analgesia: Tail-Flick Test

This assay measures the analgesic effect of a compound by quantifying the latency of a mouse to withdraw its tail from a noxious heat source.

Materials:

-

Tail-flick analgesia meter with a radiant heat source

-

Mouse restrainers

-

Test compound (e.g., an opioid agonist like morphine)

-

Antagonist (this compound or naltrexone)

-

Vehicle control (e.g., saline)

Procedure:

-

Acclimate the mice to the restraining tubes to minimize stress.

-

Administer the antagonist (or vehicle) at various doses.

-

After a predetermined time, administer the opioid agonist.

-

At the time of expected peak analgesic effect, place the mouse in the restrainer and position its tail over the heat source of the tail-flick meter.

-

Activate the heat source and record the time it takes for the mouse to flick its tail away (the tail-flick latency). A cut-off time is set to prevent tissue damage.[5][6][7][8][9]

-

Compare the tail-flick latencies between groups treated with the agonist alone and those pre-treated with the antagonist to determine the antagonist's ability to block the central analgesic effect.

In Vivo Assessment of Peripheral Opioid Effects: Charcoal Meal Gastrointestinal Transit Assay

This method assesses the effect of a compound on gastrointestinal motility by measuring the transit of a charcoal meal through the small intestine.

Materials:

-

Charcoal meal suspension (e.g., 5-10% charcoal in 5-10% gum acacia)

-

Opioid agonist (e.g., morphine or loperamide) to induce constipation

-

Test antagonist (this compound)

-

Vehicle control

-

Oral gavage needles

Procedure:

-

Fast the mice overnight with free access to water to ensure an empty gastrointestinal tract.[10][11]

-

Administer the test antagonist or vehicle.

-

After a set time, administer the opioid agonist to induce a delay in gastrointestinal transit.

-

Following another interval, administer the charcoal meal orally via gavage.[10]

-

After a specific period (e.g., 20-30 minutes), humanely euthanize the mice.[10]

-

Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.

-

Calculate the percent of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.

-

A peripherally selective antagonist is expected to significantly reverse the opioid-induced delay in transit without affecting centrally mediated analgesia.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[1][12][13] Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream effector systems.

Caption: Opioid receptor signaling cascade.

Experimental Workflow for Assessing Peripheral Selectivity

The following workflow outlines the key steps in determining if an opioid antagonist exhibits peripheral selectivity.

Caption: Workflow for determining peripheral selectivity.

Mechanism of Peripheral Selectivity

The peripheral selectivity of this compound is attributed to its limited ability to cross the blood-brain barrier (BBB). While not completely excluded from the CNS, its penetration is significantly lower than that of naltrexone.[1] This is a key characteristic for a peripherally acting drug, as it minimizes interference with the central analgesic effects of opioids. The physicochemical properties of this compound, likely its increased polarity compared to naltrexone due to the additional hydroxyl group, contribute to this reduced CNS access.

Conclusion

This compound stands out as a peripherally selective opioid antagonist with a well-defined pharmacological profile. Its high affinity for peripheral opioid receptors, coupled with its limited CNS penetration, makes it an attractive therapeutic candidate for managing opioid-induced peripheral side effects. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other peripherally acting opioid receptor modulators. Further research into its long-term efficacy and safety in clinical settings is warranted to fully realize its therapeutic potential.

References

- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 3. 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diacomp.org [diacomp.org]

- 6. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 7. web.mousephenotype.org [web.mousephenotype.org]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. protocols.io [protocols.io]

- 10. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

6-beta-Naltrexol: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and In-Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-beta-Naltrexol, the major active metabolite of the opioid antagonist naltrexone (B1662487). The document covers the discovery of this compound, its chemical synthesis and properties, and detailed experimental protocols for its analysis. Quantitative data on its receptor binding affinity and pharmacokinetics are presented in tabular format for clarity. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound, also known as 6β-hydroxynaltrexone, is the primary and major active metabolite of naltrexone, a potent opioid receptor antagonist used in the treatment of opioid and alcohol dependence.[1][2] Upon oral administration of naltrexone, it undergoes extensive first-pass metabolism in the liver, primarily by dihydrodiol dehydrogenase enzymes, leading to concentrations of this compound that are approximately 10- to 30-fold higher than the parent drug at steady state.[1][3]

Initially identified through studies of naltrexone's metabolic fate, this compound has garnered significant interest due to its distinct pharmacological profile. Unlike its parent compound, naltrexone, which can act as an inverse agonist at the μ-opioid receptor (MOR), this compound is characterized as a neutral antagonist.[1][4] This property means it blocks the receptor without affecting its basal signaling activity, which may contribute to a lower potential for precipitating withdrawal symptoms in opioid-dependent individuals.[2] This guide will delve into the specifics of its discovery, chemical characteristics, and the methodologies used to study this significant metabolite.

Chemical Properties and Synthesis

Chemical Structure and Properties

This compound is structurally similar to naltrexone, with the key difference being the reduction of the 6-keto group to a 6-beta-hydroxyl group. Its chemical identity is confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.[5]

| Property | Value |

| IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

| Molecular Formula | C₂₀H₂₅NO₄ |

| Molecular Weight | 343.42 g/mol |

| CAS Number | 49625-89-0 |

Synthesis of this compound

The stereospecific synthesis of this compound from naltrexone can be achieved with a high yield. A common method involves the reduction of the 6-keto group of naltrexone using formamidinesulfinic acid in an aqueous alkaline medium.[6] This method is advantageous as it produces the 6-beta-hydroxy epimer with no detectable quantity of the 6-alpha epimer.[6]

Materials:

-

Naltrexone hydrochloride

-

Formamidinesulfinic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Dissolve naltrexone hydrochloride in an aqueous solution of sodium hydroxide to create a basic environment.

-

Add formamidinesulfinic acid to the reaction mixture. The amount should be in molar excess to ensure complete reduction.

-

Stir the reaction mixture at room temperature for a period sufficient to complete the reaction (monitoring by thin-layer chromatography is recommended).

-

After the reaction is complete, neutralize the mixture with hydrochloric acid.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel to achieve high purity.

-

Confirm the identity and purity of the final product using NMR, mass spectrometry, and HPLC.

Pharmacological Data

Opioid Receptor Binding Affinity

This compound is a competitive antagonist at opioid receptors, with a preference for the μ-opioid receptor (MOR).[1][7] Its binding affinities (Ki) for the human opioid receptors are summarized in the table below.

| Receptor | Ki (nM) | Reference |

| μ-opioid receptor (MOR) | 2.12 | [1] |

| κ-opioid receptor (KOR) | 7.24 | [1] |

| δ-opioid receptor (DOR) | 213 | [1] |

This compound displays a 3.5-fold selectivity for the MOR over the KOR and a 100-fold selectivity for the MOR over the DOR.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is a crucial aspect of its activity, especially in the context of naltrexone therapy.

| Parameter | Value | Reference |

| Elimination Half-life | 13 hours | [3] |

| Metabolism | Primarily hepatic | [1] |

| Excretion | Renal |

Experimental Protocols

Quantification of this compound in Plasma/Serum by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantitative analysis of this compound in biological matrices.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Triethylamine

-

Orthophosphoric acid

-

Perchloric acid

-

Butyl acetate (B1210297)

-

Internal standard (e.g., naloxone)

-

Plasma or serum samples

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma/serum, add the internal standard.

-

Add a suitable buffer to adjust the pH to ~9.

-

Add 5 mL of butyl acetate and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Add 100 µL of 0.1 M perchloric acid and vortex for 1 minute to back-extract the analytes.

-

Centrifuge, and inject a portion of the aqueous layer into the HPLC system.

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol, triethylamine, and potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 with orthophosphoric acid. A typical composition is 16% methanol, 0.2% triethylamine, and 25 mM KH₂PO₄.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 220 nm[1]

-

Injection Volume: 50 µL

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Opioid Receptor Binding Assay

Competitive radioligand binding assays are used to determine the affinity of this compound for opioid receptors.

Materials:

-

Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)

-

Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., a high concentration of naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + non-specific binding control.

-

Competition: Cell membranes + radioligand + varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Neutral Antagonist

As a neutral antagonist at the μ-opioid receptor, this compound blocks the receptor from being activated by agonists without affecting its basal signaling activity. This is in contrast to an inverse agonist, which would reduce the basal activity of the receptor.

Caption: Signaling pathway of a neutral antagonist at the μ-opioid receptor.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Logical Relationship in Competitive Binding Assay

This diagram shows the logical flow of a competitive binding assay to determine the affinity of a test compound.

Caption: Logical relationship in a competitive opioid receptor binding assay.

Conclusion

This compound is a pharmacologically significant metabolite of naltrexone, distinguished by its neutral antagonist profile at the μ-opioid receptor. Its discovery and characterization have provided valuable insights into the complex pharmacology of opioid antagonists. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the chemical and biological properties of this compound. The continued study of this compound holds promise for the development of improved therapeutics for substance use disorders with potentially fewer side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific synthesis of the 6beta-hydroxy metabolites of naltrexone and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of transdermal delivery of this compound via a codrug linked to hydroxybupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Naltrexone to 6-beta-Naltrexol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltrexone (B1662487), a potent opioid antagonist, is a cornerstone in the management of opioid and alcohol use disorders. Its clinical efficacy is significantly influenced by its metabolic conversion to 6-beta-naltrexol, a major active metabolite. This technical guide provides an in-depth exploration of this pivotal metabolic pathway, detailing the enzymatic processes, kinetic parameters, and experimental methodologies used in its characterization. The primary transformation is catalyzed by cytosolic dihydrodiol dehydrogenases, predominantly from the aldo-keto reductase 1C (AKR1C) family, with AKR1C4 exhibiting the highest catalytic efficiency. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for in vitro analysis, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Naltrexone is an opioid receptor antagonist utilized primarily for the treatment of alcohol and opioid dependence. Upon oral administration, naltrexone undergoes extensive first-pass metabolism in the liver, leading to the formation of its principal metabolite, this compound. This metabolite is not merely an inactive byproduct; it also possesses opioid antagonist properties and a significantly longer half-life than the parent compound (approximately 13 hours for this compound versus 4 hours for naltrexone), contributing to the overall therapeutic effect. The plasma concentrations of this compound can be 10- to 30-fold higher than those of naltrexone.

The conversion of the C6-keto group of naltrexone to a hydroxyl group, resulting in this compound, is a stereospecific reduction. This reaction is primarily mediated by cytosolic enzymes rather than the cytochrome P450 system. Understanding the nuances of this metabolic pathway is critical for predicting drug efficacy, inter-individual variability in response, and potential drug-drug interactions.

The Metabolic Pathway

The metabolic transformation of naltrexone to this compound is a reductive process occurring predominantly in the cytosol of hepatocytes.

The primary enzymes responsible for this biotransformation belong to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily, which includes dihydrodiol dehydrogenases. While several isoforms can catalyze this reaction, AKR1C4 has been identified as the most efficient. This enzymatic reduction requires the cofactor NADPH.

Quantitative Data Summary

The kinetics of this compound formation have been characterized in human liver cytosol, revealing significant inter-individual variability. This variability may be attributed to genetic polymorphisms in the AKR1C enzymes.

Table 1: Kinetic Parameters for this compound Formation in Human Liver Cytosol

| Parameter | Value Range | Reference |

| Vmax (nmol/mg protein/h) | 16 - 45 | |

| Km (µM) | 17 - 53 | |

| CLint (ml/h/mg protein) | 0.3 - 2.2 |

Data from Porter et al. (2000) based on studies with eight human liver cytosol preparations.

Table 2: Inhibition of this compound Formation

| Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Testosterone | 0.3 ± 0.1 | Competitive | |

| Dihydrotestosterone | 0.7 ± 0.4 | Competitive |

Data from Porter et al. (2000).

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the metabolic pathway of naltrexone to this compound.

In Vitro Metabolism Assay Using Human Liver Cytosol

This protocol is based on the methodology described by Porter et al. (2000) for determining the kinetics of this compound formation.

Objective: To measure the rate of this compound formation from naltrexone in human liver cytosol and to determine the kinetic parameters (Vmax and Km).

Materials:

-

Human liver cytosol (prepared from donor livers)

-

Naltrexone hydrochloride

-

This compound (as a standard)

-

NADPH

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Perchloric acid

-

HPLC system with UV or electrochemical detection

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of naltrexone and this compound in an appropriate solvent (e.g., water or methanol).

-

Prepare a stock solution of NADPH in phosphate buffer.

-

Dilute human liver cytosol to a final protein concentration of approximately 0.5 mg/mL in phosphate buffer.

-

-

Incubation:

-

In microcentrifuge tubes, combine the human liver cytosol, phosphate buffer, and varying concentrations of naltrexone.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding NADPH to a final concentration of typically 1 mM.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching agent, such as ice-cold acetonitrile or perchloric acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Quantification of this compound by HPLC:

-

Analyze the supernatant using a validated HPLC method. A typical method involves a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Detection can be achieved using UV absorbance at an appropriate wavelength (e.g., 210 nm) or with an electrochemical detector for higher sensitivity.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the rate of this compound formation (e.g., in nmol/mg protein/h).

-

Plot the reaction velocity against the substrate (naltrexone) concentration.

-

Determine the kinetic parameters, Vmax and Km, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Conclusion

The metabolic conversion of naltrexone to this compound is a critical determinant of its pharmacokinetic profile and therapeutic action. This pathway, primarily driven by the AKR1C family of enzymes in the liver cytosol, exhibits significant inter-individual variability. A thorough understanding of the enzymatic kinetics and the factors that can influence this metabolic step, such as genetic polymorphisms and potential inhibitors, is essential for optimizing naltrexone therapy and for the development of future opioid antagonists. The experimental protocols and data presented in this guide provide a foundation for researchers and clinicians working to advance the understanding and application of naltrexone in clinical practice.

Methodological & Application

Application Note: Quantification of 6-Beta-Naltrexol in Human Plasma using High-Performance Liquid Chromatography (HPLC)

This application note describes a robust and sensitive method for the simultaneous determination and quantification of naltrexone (B1662487) and its major metabolite, 6-beta-naltrexol, in human plasma using High-Performance Liquid Chromatography (HPLC). The methods detailed are suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research in patients undergoing naltrexone treatment for conditions such as alcohol use disorder.

Two primary HPLC-based methods are presented: one utilizing UV detection for a cost-effective and accessible approach, and another employing electrochemical detection for enhanced sensitivity.

Method 1: HPLC with UV Detection

This method provides a reliable and environmentally friendly approach for the simultaneous quantification of naltrexone and this compound.[1][2] It offers a cost-effective alternative to mass spectrometry-based methods while maintaining high sensitivity.[1][2]

Chromatographic Conditions

| Parameter | Value |

| Column | Kinetex EVO C18 (150 x 4.6 mm i.d.; 5 µm)[1] |

| Mobile Phase | Methanol and 0.1% ortho-phosphoric acid in water (containing 0.1% TEA) (20:80, v/v)[1] |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 15°C[1] |

| Detection Wavelength | 204 nm[1] |

| Internal Standard | Naloxone[3][4] |

Performance Characteristics

| Parameter | Naltrexone | This compound |

| Linearity Range | 2 - 100 ng/mL[2][5][6] | 2 - 100 ng/mL[2][5][6] |

| Correlation Coefficient (r²) | > 0.998[2][5][6] | > 0.998[2][5][6] |

| Limit of Quantification (LOQ) | 2 ng/mL[2][5][6] | 2 ng/mL[2][5][6] |

| Intra-day Precision (%RSD) | < 15%[5] | < 15%[5] |

| Inter-day Precision (%RSD) | < 15%[5] | < 15%[5] |

Method 2: HPLC with Electrochemical Detection

For applications requiring higher sensitivity, an HPLC method with electrochemical detection is a suitable alternative. This method has been successfully applied to quantify plasma concentrations of naltrexone and this compound after oral administration of naltrexone.[7]

Chromatographic Conditions

| Parameter | Value |

| Column | YMC phenyl column[7] or a reverse-phase ODS-column[8][9] |

| Mobile Phase | Methanol-phosphoric acid (50 mM) (20:80, v/v) (pH 3.2)[7] or NaH₂PO₄ solution with acetonitrile, octanesulfonic acid, and tetraethylammonium (B1195904) hydrogen sulphate[8][9] |

| Flow Rate | 1.2 mL/min[7] |